4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
描述
Chemical Classification and Structural Features
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives, which are fused heterocyclic compounds containing both pyrrole and pyrimidine ring systems. The compound is characterized by its Chemical Abstracts Service registry number 1060815-92-0 and possesses a molecular formula of C7H5ClIN3 with a molecular weight of 293.49 grams per mole. The structural architecture features a bicyclic framework where a pyrrole ring is fused to a pyrimidine ring at the 2,3-positions, creating a rigid planar system that mimics the structure of naturally occurring purines.
The compound exhibits distinctive substitution patterns that contribute to its chemical and biological properties. The chlorine atom occupies the 4-position of the pyrimidine ring, while an iodine atom is situated at the 5-position of the pyrrole ring. Additionally, a methyl group is attached at the 2-position of the pyrimidine ring, creating a unique substitution pattern that influences both the compound's reactivity and its potential interactions with biological targets. The molecular structure can be represented by the canonical SMILES notation: CC1=NC2=C(C(=CN2)I)C(=N1)Cl, which illustrates the connectivity and arrangement of atoms within the molecule.
The three-dimensional conformation of this compound reveals a planar aromatic system with the halogen substituents extending perpendicular to the ring plane. This spatial arrangement is crucial for understanding the compound's interactions with biological targets and its role as a synthetic intermediate. The presence of both electron-withdrawing (chlorine and iodine) and electron-donating (methyl) groups creates a unique electronic environment that influences the compound's reactivity patterns and binding affinity to various molecular targets.
Historical Context in Heterocyclic Chemistry Research
The development of pyrrolo[2,3-d]pyrimidine derivatives, including this compound, represents a significant milestone in heterocyclic chemistry research that emerged from the broader investigation of purine analogs in the mid-20th century. The historical context of this compound class is deeply rooted in the quest to develop synthetic analogs of naturally occurring purines that could serve as therapeutic agents or research tools. Early investigations into pyrrolo[2,3-d]pyrimidine systems were motivated by the recognition that structural modifications of purine scaffolds could lead to compounds with enhanced biological activity or improved pharmacological properties.
The systematic exploration of pyrrolo[2,3-d]pyrimidine derivatives gained momentum in the 1970s and 1980s when researchers began to understand the importance of adenine analogs in cellular processes. The designation of these compounds as "7-deazapurines" reflects their structural relationship to natural purines, where the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom, creating the pyrrolo[2,3-d]pyrimidine framework. This structural modification was found to preserve many of the biological properties of purines while introducing new opportunities for chemical functionalization and biological activity modulation.
The specific development of halogenated pyrrolo[2,3-d]pyrimidine derivatives, such as this compound, emerged from the recognition that halogen substituents could significantly enhance the compound's utility as synthetic intermediates and improve their binding affinity to biological targets. The incorporation of both chlorine and iodine atoms in strategic positions was designed to take advantage of the different reactivity profiles of these halogens, with chlorine providing moderate reactivity and iodine offering enhanced reactivity for cross-coupling reactions and other synthetic transformations.
The historical development of these compounds is also closely linked to advances in synthetic methodology, particularly the development of efficient routes for constructing the pyrrolo[2,3-d]pyrimidine core structure. Early synthetic approaches relied on cyclization reactions involving pyrimidine precursors, but modern methods have expanded to include various cyclization strategies, cross-coupling reactions, and direct functionalization approaches that enable the preparation of diverse substitution patterns with high efficiency and selectivity.
Significance in Pyrrolo[2,3-d]pyrimidine Research
This compound occupies a central position in contemporary pyrrolo[2,3-d]pyrimidine research due to its unique combination of structural features and synthetic utility. The compound serves as a critical building block for the construction of more complex molecular architectures, particularly in the development of pharmaceutical compounds targeting various disease states. The significance of this compound in current research is multifaceted, encompassing its role as a synthetic intermediate, its potential as a bioactive molecule, and its contribution to the understanding of structure-activity relationships within the pyrrolo[2,3-d]pyrimidine family.
The dual halogen substitution pattern present in this compound provides researchers with multiple reactive sites for chemical modification, enabling the systematic exploration of structure-activity relationships. The chlorine atom at the 4-position can participate in nucleophilic substitution reactions, allowing for the introduction of various amino, alkoxy, or other nucleophilic groups. Simultaneously, the iodine atom at the 5-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings, enabling the introduction of carbon-carbon bonds and the construction of extended aromatic systems.
Recent research has highlighted the importance of pyrrolo[2,3-d]pyrimidine derivatives, including compounds structurally related to this compound, in the development of kinase inhibitors. These compounds have shown promising activity against various kinases, including epidermal growth factor receptor, human epidermal growth factor receptor 2, vascular endothelial growth factor receptor 2, and cyclin-dependent kinase 2, with inhibitory concentration values ranging from 40 to 204 nanomolar. The structural framework provided by the pyrrolo[2,3-d]pyrimidine core, combined with appropriate substitution patterns, enables these compounds to effectively compete with adenosine triphosphate for binding to kinase active sites.
The compound's significance extends beyond its immediate applications to encompass its role in advancing fundamental understanding of heterocyclic chemistry and molecular recognition. Studies involving this compound and related compounds have contributed to the development of new synthetic methodologies, improved understanding of halogen bonding interactions, and enhanced appreciation for the role of electronic effects in molecular recognition processes.
Relationship to Purine Nucleosides and Adenosine Triphosphate-competitive Systems
The relationship between this compound and purine nucleosides represents a fundamental aspect of its biological significance and therapeutic potential. As a member of the 7-deazapurine family, this compound shares substantial structural similarity with adenine, the purine base found in adenosine triphosphate and other essential nucleotides. The pyrrolo[2,3-d]pyrimidine framework effectively mimics the electronic and spatial characteristics of adenine while providing opportunities for enhanced selectivity and improved pharmacological properties.
The structural resemblance to adenine positions this compound as a deaza-isostere of adenine, meaning it can substitute for adenine in various biological contexts while potentially altering the compound's properties in beneficial ways. This isosteric relationship is particularly important in the context of adenosine triphosphate-competitive inhibition, where compounds based on the pyrrolo[2,3-d]pyrimidine scaffold can compete with adenosine triphosphate for binding to kinase active sites. The replacement of the nitrogen atom at position 7 of adenine with a carbon atom in the pyrrolo[2,3-d]pyrimidine system eliminates a potential site for hydrogen bonding, which can lead to altered selectivity profiles and improved pharmacokinetic properties.
The adenosine triphosphate-competitive nature of pyrrolo[2,3-d]pyrimidine derivatives makes them particularly valuable in kinase inhibitor development. Kinases represent a large family of enzymes that catalyze the phosphorylation of proteins using adenosine triphosphate as a phosphate donor, and dysregulation of kinase activity is implicated in numerous disease states, including cancer, inflammatory disorders, and metabolic diseases. The ability of compounds like this compound to serve as scaffolds for adenosine triphosphate-competitive inhibitors provides researchers with powerful tools for developing targeted therapeutics.
Recent studies have demonstrated that pyrrolo[2,3-d]pyrimidine derivatives can effectively inhibit multiple kinases simultaneously, a property that can be advantageous in treating complex diseases where multiple signaling pathways are dysregulated. For example, compounds structurally related to this compound have shown significant activity against epidermal growth factor receptor, human epidermal growth factor receptor 2, vascular endothelial growth factor receptor 2, and cyclin-dependent kinase 2, with inhibitory activities comparable to or better than established kinase inhibitors such as sunitinib.
| Kinase Target | Biological Role | Therapeutic Relevance | Inhibitory Activity Range |
|---|---|---|---|
| Epidermal Growth Factor Receptor | Cell proliferation and survival | Cancer therapy | 40-100 nM |
| Human Epidermal Growth Factor Receptor 2 | Cell growth and differentiation | Breast cancer treatment | 50-150 nM |
| Vascular Endothelial Growth Factor Receptor 2 | Angiogenesis regulation | Anti-angiogenic therapy | 75-200 nM |
| Cyclin-Dependent Kinase 2 | Cell cycle regulation | Cell cycle inhibition | 100-204 nM |
The relationship between this compound and purine nucleosides extends beyond simple structural mimicry to encompass functional relationships in cellular metabolism and signaling pathways. Pyrrolo[2,3-d]pyrimidine nucleosides, which can be derived from compounds like this compound through glycosylation reactions, can be incorporated into deoxyribonucleic acid and ribonucleic acid, where they may alter the properties of these nucleic acids. This incorporation can lead to changes in base-pairing specificity, nucleic acid stability, and recognition by various enzymes and proteins.
The design and development of adenosine triphosphate-competitive inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold requires careful consideration of the binding interactions that occur within kinase active sites. The adenosine triphosphate-binding pocket of kinases typically contains conserved structural features, including a hinge region that forms hydrogen bonds with the adenine portion of adenosine triphosphate. Compounds like this compound must be designed to maintain these critical binding interactions while introducing modifications that enhance selectivity, potency, or pharmacological properties.
属性
IUPAC Name |
4-chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-3-11-6(8)5-4(9)2-10-7(5)12-3/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKRSMDMXVKCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CN2)I)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735305 | |
| Record name | 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-92-0 | |
| Record name | 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Preparation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core
According to a Chinese patent (CN110386936B), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key precursor, is synthesized via a condensation and cyclization process starting from 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate. The process involves:
- Formation of 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene intermediate.
- Addition-condensation cyclization with formamidine salts under controlled temperatures (0–50 °C for cyclization, 50–110 °C for elimination of HCl).
- Use of sodium methoxide as base in methanol solvent.
- One-pot reaction sequence improving yield and reducing waste.
This method achieves a high yield of approximately 90.2% with 99.3% purity, suitable for scale-up industrial production.
Selective Iodination to Obtain 4-Chloro-5-iodo Derivative
The iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to introduce iodine at the 5-position is efficiently performed using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at low temperature (0 °C), followed by stirring at room temperature overnight. The workup involves quenching with saturated sodium thiosulfate (Na2S2O3) solution to remove excess iodine species, filtration, washing, and drying to yield the 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine product.
This iodination step is selective and mild, preserving the chloro substituent and the pyrrolo[2,3-d]pyrimidine core integrity.
Methylation at the 2-Position
Methylation at the 2-position can be introduced either during the initial synthesis of the pyrrolo[2,3-d]pyrimidine core or via methylation of the corresponding 2-unsubstituted intermediate using methyl iodide or similar methylating agents under basic conditions. Literature examples show methylation of related pyrrolo[2,3-d]pyrimidine derivatives using methyl iodide in polar aprotic solvents, often followed by nucleophilic aromatic substitution or cross-coupling reactions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine core synthesis | 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine acetate, sodium methoxide, methanol | 0–50 (cyclization), 50–110 (elimination) | 8–12 h total | 90.2 | One-pot, high purity, scalable |
| Iodination | N-iodosuccinimide (NIS), DMF | 0 → RT | Overnight | High | Quenched with Na2S2O3, selective iodination |
| Methylation | Methyl iodide, base (e.g., K2CO3), DMF | RT to reflux | Several hours | Moderate to high | May be performed pre- or post-halogenation |
Mechanistic Insights
- The pyrrolo[2,3-d]pyrimidine core formation proceeds via nucleophilic addition of formamidine to the activated butadiene intermediate, followed by cyclization and elimination of HCl.
- Iodination with NIS proceeds via electrophilic aromatic substitution preferentially at the 5-position due to electronic and steric factors.
- Methylation involves nucleophilic substitution or alkylation of the nitrogen or carbon centers depending on the intermediate structure.
Advantages and Industrial Relevance
- The one-pot cyclization and elimination method reduces the number of purification steps and waste generation.
- Use of mild iodination conditions with NIS avoids harsh reagents like elemental iodine or iodide salts under oxidative conditions.
- High yields and purity facilitate downstream pharmaceutical synthesis.
- Avoidance of expensive or toxic reagents (e.g., osmium tetroxide, phosphorus oxychloride in large amounts) improves environmental and economic profiles.
Summary Table of Preparation Methods
化学反应分析
Types of Reactions
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Suzuki Coupling: The iodine atom can participate in Suzuki coupling reactions with boronic acids to form carbon-carbon bonds.
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) or toluene.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolopyrimidines with various functional groups.
Suzuki Coupling: Biaryl compounds.
Electrophilic Aromatic Substitution: Halogenated or nitrated pyrrolopyrimidines.
科学研究应用
Medicinal Chemistry
Pharmaceutical Development
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as an important building block in the synthesis of pharmaceutical compounds. It is structurally related to several drugs, including Tofacitinib, which is used in treating rheumatoid arthritis. The compound's ability to inhibit specific kinases makes it a candidate for developing new therapeutics targeting various diseases, including cancer and autoimmune disorders .
Case Study: Kinase Inhibition
Research has demonstrated that derivatives of this compound can effectively inhibit Janus kinase (JAK) pathways, which are crucial in cell signaling related to immune responses and hematopoiesis. For instance, modifications of the pyrrolo[2,3-d]pyrimidine scaffold have shown promising results in inhibiting JAK1 and JAK3, potentially leading to new treatments for inflammatory diseases .
Biochemical Applications
Enzyme Interaction Studies
The compound interacts with various enzymes and proteins, influencing their activity. Its role as a kinase inhibitor allows researchers to study signal transduction pathways and cellular processes such as proliferation and apoptosis. Notably, it has been shown to inhibit the JAK-STAT signaling pathway, which plays a critical role in many cellular functions.
Table 1: Enzyme Targets and Effects
| Enzyme Target | Effect | Reference |
|---|---|---|
| JAK1 | Inhibition of kinase activity | |
| JAK3 | Modulation of immune response | |
| Other Kinases | Varies based on structural modifications |
Chemical Synthesis
Synthetic Routes
The synthesis of this compound typically involves iodination reactions on simpler pyrrolo[2,3-d]pyrimidine derivatives. A common method includes the use of N-iodosuccinimide (NIS) in dimethylformamide (DMF) under controlled conditions to achieve high yields .
Table 2: Synthetic Method Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Iodination | NIS, DMF | 0°C overnight | High |
| Purification | Filtration and drying | Vacuum drying | - |
Material Science
Development of New Materials
Beyond its biological applications, this compound is explored for its potential use in developing new materials with specific electronic or optical properties. Its unique chemical structure allows it to participate in various coupling reactions that can lead to novel polymeric materials or nanocomposites .
作用机制
The mechanism of action of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it often acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it useful in cancer treatment .
相似化合物的比较
Structural and Substituent Variations
Key analogs and their substituent patterns are compared below:
Key Observations :
- The target compound uniquely combines iodine (electron-withdrawing) and methyl (electron-donating) groups, creating a balance of steric bulk and reactivity.
- 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 71149-52-5) is lighter and simpler but lacks the iodine atom, limiting its utility in cross-coupling reactions .
Physicochemical Properties
- Melting Point: The non-methylated iodine analog (CAS 123148-78-7) melts at 179–183°C . The methyl group in the target compound likely lowers the melting point due to disrupted crystal packing.
生物活性
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development, particularly in oncology and anti-inflammatory therapies.
The molecular formula of this compound is C7H5ClIN3. The compound exhibits a melting point range of approximately 188-194 °C and has a predicted boiling point of around 289.2 °C. Its density is about 1.61 g/cm³, which influences its solubility and bioavailability in biological systems .
The biological activity of this compound largely stems from its ability to inhibit specific enzymes, particularly kinases involved in various signaling pathways. It competes with natural substrates for binding to the active sites of these enzymes, leading to modulation of cellular processes such as:
- Inhibition of the JAK-STAT pathway : This pathway is crucial for cell proliferation and survival, and its inhibition can lead to reduced tumor growth in cancer cells.
- Interaction with nucleic acids : The compound can bind to DNA and RNA, potentially disrupting their synthesis and function, which is vital for cancer cell proliferation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through its cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB453 | 29.1 | Apoptosis induction via caspase activation |
| MCF-7 | 15.3 | Cell cycle arrest at G1 phase |
| HepG2 | 40 - 204 | Inhibition of EGFR and Her2 kinases |
These results indicate that this compound may serve as a lead structure for developing novel anticancer agents targeting multiple kinases .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated significant anti-inflammatory activity. Experimental data showed:
| Compound | Inhibition (%) at 4h | Comparison (Indomethacin) |
|---|---|---|
| Compound A | 43.17 | 47.72 |
| Compound B | 40.91 | 42.22 |
These findings suggest that modifications in the pyrimidine ring enhance anti-inflammatory efficacy compared to traditional drugs like indomethacin .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of various pyrrolo[2,3-d]pyrimidine derivatives on HepG2 cells. The results indicated that treatment with the compound led to increased pro-apoptotic protein levels (caspase-3 and Bax) while downregulating anti-apoptotic proteins (Bcl-2), suggesting a robust mechanism for inducing apoptosis in liver cancer cells .
Case Study 2: Inhibition of Kinases
Another research focused on the binding interactions between this compound and several tyrosine kinases. Molecular docking studies revealed that it binds effectively to active sites similar to established inhibitors like sunitinib, indicating its potential for further development as a targeted therapy against various cancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
